molecular formula C20H27ClN2O3 B5530501 1-(4-chlorobenzyl)-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5530501
M. Wt: 378.9 g/mol
InChI Key: AJKNMDQEDKNYNF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often feature in the synthesis and study of potential pharmaceutical agents. Its structure suggests it may have interactions with various biological targets, contributing to its relevance in medicinal chemistry research. However, specific studies directly naming this compound are scarce, necessitating a broader look at related research.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks like chlorobenzene derivatives and cyclopentyl precursors. A study by Bi et al. (2014) details the preparation of a novel non-peptide CCR5 antagonist through reactions involving elimination, reduction, and bromination steps, suggesting a similar approach could be applicable to our compound of interest (Bi, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like NMR, MS, and sometimes X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, electronic structure, and intermolecular interactions. For example, the structural characterization of CCR5 antagonists via NMR and MS indicates a method for deducing the structure of our compound (Bi, 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound would likely focus on its functional groups, such as the piperidine moiety, the chlorobenzyl group, and the carboxamide linkage. These groups are reactive towards nucleophiles, electrophiles, and can undergo various rearrangements and substitutions depending on the reaction conditions. Research on piperidine and benzamide derivatives can shed light on potential reactivity patterns and mechanisms (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, solubility, and crystal structure, would be crucial for its handling and application in further chemical syntheses or pharmaceutical formulations. Studies on similar compounds often report these properties to facilitate their practical use (Ullah & Stoeckli-Evans, 2021).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity under different pH conditions, stability, and compatibility with other pharmaceutical ingredients, are vital for developing potential drug candidates. Research into the chemical behavior of related piperidine and carboxamide compounds provides a foundation for understanding how our compound might behave in various chemical and biological contexts (Ramalingan, S. Ng, & E. Tiekink, 2012).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[1-(methoxymethyl)cyclopentyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O3/c1-26-14-20(10-2-3-11-20)22-19(25)16-6-9-18(24)23(13-16)12-15-4-7-17(21)8-5-15/h4-5,7-8,16H,2-3,6,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKNMDQEDKNYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)NC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-3-piperidinecarboxamide

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